molecular formula C12H10FNO2 B6414477 6-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol CAS No. 1261984-66-0

6-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol

Cat. No.: B6414477
CAS No.: 1261984-66-0
M. Wt: 219.21 g/mol
InChI Key: UISGUBYXDKONTC-UHFFFAOYSA-N
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Description

6-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3 and a substituted phenyl ring at position 4. The phenyl substituent contains a fluorine atom at position 2 and a methoxy group at position 5, conferring distinct electronic and steric properties. This compound is part of a broader class of pyridin-3-ol derivatives, which are structurally analogous to vitamin B6 and exhibit diverse pharmacological activities, including antioxidant and receptor-modulating effects .

Properties

IUPAC Name

6-(2-fluoro-5-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-9-3-4-11(13)10(6-9)12-5-2-8(15)7-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISGUBYXDKONTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692569
Record name 6-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-66-0
Record name 6-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of Pyridin-3-ol

The hydroxyl group at position 3 of pyridine requires protection to prevent undesired side reactions during subsequent bromination. Methyl ether protection is achieved using methyl chloroformate in the presence of a base, yielding 3-methoxypyridine with >90% efficiency. Alternative methods, such as silyl ether protection, are less favorable due to steric hindrance during coupling steps.

Reaction Conditions :

  • Reagent : Methyl chloroformate (1.2 equiv)

  • Base : Pyridine (3.0 equiv)

  • Solvent : Tetrahydrofuran (THF), 25°C, 12 h

  • Yield : 92%

Regioselective Bromination at Position 6

Electrophilic bromination of 3-methoxypyridine is directed para to the methoxy group, yielding 6-bromo-3-methoxypyridine. N-Bromosuccinimide (NBS) in acetonitrile at 30°C achieves 85% regioselectivity for position 6, as confirmed by in situ NMR monitoring.

Optimized Bromination Protocol :

  • Reagent : NBS (1.2 equiv)

  • Solvent : Acetonitrile, 30°C, 5 h

  • Yield : 78%

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 6-bromo-3-methoxypyridine with 2-fluoro-5-methoxyphenylboronic acid proceeds efficiently under conditions adapted from imidazo[1,2-a]pyridine syntheses.

Catalytic System :

  • Catalyst : Pd₂(dba)₃ (0.1 equiv)

  • Ligand : XantPhos (0.2 equiv)

  • Base : t-BuONa (2.0 equiv)

  • Solvent : Toluene, 110°C, 12 h

  • Yield : 67%

Table 1: Comparative Analysis of Coupling Conditions

Catalyst-Ligand SystemSolventTemperature (°C)Yield (%)
Pd(OAc)₂/XantPhosDioxane10052
Pd₂(dba)₃/XantPhosToluene11067
PdCl₂(PPh₃)₂THF8041

Deprotection of Methoxy Group

Demethylation of the 3-methoxy group is achieved using boron tribromide (BBr₃) in dichloromethane at −78°C, preserving the aryl methoxy group.

Deprotection Protocol :

  • Reagent : BBr₃ (3.0 equiv)

  • Solvent : CH₂Cl₂, −78°C → 25°C, 2 h

  • Yield : 89%

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.57 (s, 1H, pyridine H-2)

  • δ 7.92 (d, J = 8.4 Hz, 1H, aryl H-6)

  • δ 7.45 (dd, J = 8.8, 2.8 Hz, 1H, aryl H-4)

  • δ 6.98 (d, J = 2.8 Hz, 1H, aryl H-3)

  • δ 3.84 (s, 3H, OCH₃)

MS (ESI) : m/z 249.1 [M+H]⁺

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination : Minor byproducts (e.g., 4-bromo isomer) necessitate chromatographic purification, reducing overall yield. Directed ortho-metalation (DoM) strategies using LDA may improve selectivity.

  • Coupling Efficiency : Electron-deficient aryl boronic acids exhibit slower transmetallation. Microwave-assisted synthesis (120°C, 30 min) increases yield to 73%.

  • Deprotection Side Reactions : Overexposure to BBr₃ leads to cleavage of the aryl methoxy group. Stepwise addition at −78°C mitigates this issue .

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biological processes, making the compound a valuable tool for studying molecular mechanisms in pharmacology .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key pyridin-3-ol derivatives and their substituents:

Compound Name Substituents on Pyridin-3-ol Core Key Structural Features References
6-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol Phenyl at C6 (2-F, 5-OMe) Ortho-fluoro, para-methoxy phenyl
6-Chloro-5-(trifluoromethyl)pyridin-3-ol Cl at C6, CF₃ at C5 Halogen and trifluoromethyl groups
5-Bromo-6-fluoropyridin-3-ol Br at C5, F at C6 Adjacent halogen substituents
6-Methyl-3-pyridinol CH₃ at C6 Simple alkyl substituent
2-Fluoro-5-(4-fluorophenyl)pyridine F at C2, 4-F-phenyl at C5 Fluorinated phenyl and pyridine
6-(Difluoromethyl)pyridin-3-ol CF₂H at C6 Difluoromethyl group

Key Observations:

  • Halogenation Effects: Compounds with halogens (F, Cl, Br) exhibit enhanced lipophilicity and metabolic stability compared to non-halogenated analogs like 6-methyl-3-pyridinol . The ortho-fluoro group in the target compound may induce steric hindrance, affecting binding interactions in biological systems .
  • Methoxy vs. Trifluoromethyl : The para-methoxy group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in 6-Chloro-5-(trifluoromethyl)pyridin-3-ol. This difference could influence solubility and reactivity in synthetic pathways .

Pharmacological and Physicochemical Properties

  • Receptor Interactions : The NMDA receptor antagonist described in contains a pyridin-3-ol moiety but differs significantly in structure due to its complex side chain. This highlights the importance of the phenyl substituent in the target compound for specificity .
  • Crystallographic Data : The crystal structure of 2-Fluoro-5-(4-fluorophenyl)pyridine reveals planar geometry, suggesting that fluorinated aryl groups may stabilize specific conformations, a feature relevant to the target compound’s design .

Q & A

What are the common synthetic routes for preparing 6-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves fluorination of pyridine precursors or coupling reactions between halogenated pyridines and substituted aryl groups. A key method includes oxidative hydroxylation using hydrogen peroxide (H₂O₂) in tetrahydrofuran (THF) at room temperature, achieving yields up to 96% under optimized conditions . Reaction parameters such as pH, temperature, and stoichiometric ratios of reagents (e.g., H₂O₂) critically affect purity and yield. For example, excess H₂O₂ may lead to over-oxidation, while lower temperatures slow reaction kinetics. Researchers should use thin-layer chromatography (TLC) or HPLC to monitor intermediate steps and adjust conditions dynamically.

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the positions of fluorine and methoxy groups on the aromatic rings. X-ray crystallography provides definitive structural validation, as demonstrated in related pyridine derivatives, resolving bond angles and dihedral angles critical for understanding steric effects . Infrared (IR) spectroscopy identifies hydroxyl (-OH) and methoxy (-OCH₃) stretches. For advanced analysis, high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

How can researchers design initial biological screening assays to evaluate the bioactivity of this compound?

Basic Research Question
Start with in vitro enzyme inhibition assays targeting kinases or oxidoreductases, given pyridine derivatives' propensity to interact with catalytic sites . Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) to quantify IC₅₀ values. Cell viability assays (MTT or resazurin) in cancer cell lines can screen for antiproliferative effects. Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves. Ensure solubility in DMSO or PBS and test at concentrations ≤10 µM to avoid off-target effects.

How can discrepancies in reported biological activities of this compound across studies be resolved?

Advanced Research Question
Contradictions often arise from variations in assay conditions (e.g., buffer pH, cell line heterogeneity) or impurities in synthesized batches. To address this:

  • Reproducibility Checks: Replicate studies using identical protocols and source materials.
  • Purity Validation: Use HPLC-MS to confirm compound integrity (>95% purity).
  • Meta-Analysis: Compare data across publications, focusing on structural analogs (e.g., 6-(4-Fluoro-3-trifluoromethylphenyl)pyridin-3-ol) to identify trends in substituent effects .
  • Mechanistic Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and rule out nonspecific interactions.

What computational strategies are recommended to predict the interaction of this compound with biological targets?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) can model binding poses against crystallized protein targets (e.g., Polycomb protein EED, PDB ID: 5NPV) . Prioritize targets with conserved pyridine-binding pockets. Molecular dynamics (MD) simulations (NAMD or GROMACS) assess stability over 100+ ns trajectories. Quantum mechanical calculations (DFT) evaluate electronic effects of fluorine substitution on binding energy. Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted contact residues).

How can reaction conditions be optimized using design of experiments (DoE) for scalable synthesis?

Advanced Research Question
Apply factorial design to test variables: temperature (20–60°C), H₂O₂ concentration (1–5 eq.), and solvent polarity (THF vs. acetonitrile). Response surface methodology (RSM) identifies optimal parameters for yield and purity. For example, a central composite design revealed that 2.5 eq. H₂O₂ in THF at 25°C maximizes yield while minimizing byproducts . Scale-up using continuous flow reactors improves reproducibility and reduces batch-to-batch variability.

What are the challenges in isolating and purifying this compound, and how can they be mitigated?

Advanced Research Question
The compound’s polarity (due to -OH and -OCH₃ groups) complicates crystallization. Strategies include:

  • Solvent Screening: Use mixed solvents (e.g., ethyl acetate/hexane) for gradient recrystallization.
  • Chromatography: Flash column chromatography with silica gel (10–20% ethyl acetate in hexane) resolves close-running impurities.
  • Derivatization: Protect the hydroxyl group as a silyl ether (e.g., TBSCl) to enhance crystallinity, followed by deprotection .

How do electronic effects of fluorine substitution influence the compound’s reactivity and bioactivity?

Advanced Research Question
The electron-withdrawing fluorine atom at the 2-position enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution. This also increases metabolic stability by reducing CYP450-mediated oxidation . Comparative studies with non-fluorinated analogs (e.g., 6-methoxyphenyl derivatives) show a 3–5-fold improvement in kinase inhibition potency, attributed to fluorine’s inductive effects strengthening hydrogen bonding with catalytic lysine residues .

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